molecular formula C16H18O4 B12533612 [3-(Benzyloxy)-2,4-dimethoxyphenyl]methanol CAS No. 866082-84-0

[3-(Benzyloxy)-2,4-dimethoxyphenyl]methanol

Cat. No.: B12533612
CAS No.: 866082-84-0
M. Wt: 274.31 g/mol
InChI Key: RLAYXYMJAITJSI-UHFFFAOYSA-N
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Description

[3-(Benzyloxy)-2,4-dimethoxyphenyl]methanol is an organic compound with a complex structure that includes a benzyloxy group and two methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Benzyloxy)-2,4-dimethoxyphenyl]methanol typically involves the reaction of 3-(benzyloxy)-2,4-dimethoxybenzaldehyde with a reducing agent. One common method is the reduction of the aldehyde group to a primary alcohol using sodium borohydride (NaBH4) in a suitable solvent like methanol or ethanol. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas is a potential method for large-scale synthesis. This method offers high yields and purity, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

[3-(Benzyloxy)-2,4-dimethoxyphenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: 3-(Benzyloxy)-2,4-dimethoxybenzaldehyde or 3-(Benzyloxy)-2,4-dimethoxybenzoic acid.

    Reduction: Various reduced derivatives depending on the specific reaction conditions.

    Substitution: Substituted phenyl derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

[3-(Benzyloxy)-2,4-dimethoxyphenyl]methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(Benzyloxy)-2,4-dimethoxyphenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as oxidative stress or signal transduction. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxybenzyl alcohol: Similar structure but lacks the benzyloxy group.

    3-(Benzyloxy)-2,4-dimethoxybenzaldehyde: Similar structure but contains an aldehyde group instead of a primary alcohol.

    3-(Benzyloxy)-2,4-dimethoxybenzoic acid: Similar structure but contains a carboxylic acid group instead of a primary alcohol.

Uniqueness

[3-(Benzyloxy)-2,4-dimethoxyphenyl]methanol is unique due to the presence of both benzyloxy and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

866082-84-0

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

(2,4-dimethoxy-3-phenylmethoxyphenyl)methanol

InChI

InChI=1S/C16H18O4/c1-18-14-9-8-13(10-17)15(19-2)16(14)20-11-12-6-4-3-5-7-12/h3-9,17H,10-11H2,1-2H3

InChI Key

RLAYXYMJAITJSI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CO)OC)OCC2=CC=CC=C2

Origin of Product

United States

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